molecular formula C15H16ClNO3S2 B4892782 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide

3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide

Cat. No. B4892782
M. Wt: 357.9 g/mol
InChI Key: GSVJXZJDKNZMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide, also known as CMPS, is a sulfonamide compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis reactions.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of these enzymes, 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide can disrupt cell signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of protein kinase activity, induction of apoptosis in cancer cells, and potential anti-cancer activity. Additionally, 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been found to have low toxicity in vitro and in vivo, making it a promising therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various protein kinases, making it a useful tool for studying cell signaling pathways. Additionally, its potential anti-cancer activity makes it a promising candidate for the development of new cancer therapies. However, one limitation of using 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

For the use of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in scientific research include further studies on its mechanism of action, as well as its potential as a therapeutic agent for the treatment of cancer. Additionally, research can be conducted to improve the solubility of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in aqueous solutions, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-mercaptophenethylamine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been widely used in scientific research for various purposes, including as a reagent in organic synthesis reactions, as a protein kinase inhibitor, and as a potential anti-cancer agent. It has been found to inhibit the activity of various protein kinases, including c-Src, Abl, and EGFR. Additionally, 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

3-chloro-4-methoxy-N-(2-phenylsulfanylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c1-20-15-8-7-13(11-14(15)16)22(18,19)17-9-10-21-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVJXZJDKNZMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide

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